molecular formula C3H6KNOS2 B165887 Potassium N-hydroxymethyl-N-methyldithiocarbamate CAS No. 51026-28-9

Potassium N-hydroxymethyl-N-methyldithiocarbamate

Cat. No. B165887
CAS RN: 51026-28-9
M. Wt: 175.32 g/mol
InChI Key: QDESFMLRHRZCSV-UHFFFAOYSA-M
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Description

Potassium N-hydroxymethyl-N-methyldithiocarbamate is a chemical compound with the molecular formula C3H6NOS2.K . It is also known as Carbamodithioic acid, (hydroxymethyl)methyl-, monopotassium salt . This compound is used as an antimicrobial pesticide, designed to destroy or suppress the growth of harmful microorganisms such as bacteria, viruses, or fungi on inanimate objects and surfaces .


Molecular Structure Analysis

The InChIKey of Potassium N-hydroxymethyl-N-methyldithiocarbamate is QDESFMLRHRZCSV-UHFFFAOYSA-M . The molecular weight of the compound is 175.314 .

Scientific Research Applications

Comprehensive Analysis of Bunema (Potassium N-hydroxymethyl-N-methyldithiocarbamate)

Agricultural Applications: Bunema, also known as Potassium N-hydroxymethyl-N-methyldithiocarbamate, serves multiple roles in agriculture due to its pesticidal properties. It is used as a bactericide, fungicide, algicide, nematocide, and soil fumigant. These applications are crucial for protecting crops from various pathogens and pests that can cause significant damage to agricultural production.

Industrial Applications: In industrial settings, Bunema is utilized for short-term control of microbial contamination due to its broad-spectrum microbicidal activity. Its limited stability makes it suitable for applications where temporary but effective microbial control is required.

Safety And Hazards

Potassium N-hydroxymethyl-N-methyldithiocarbamate is classified as having acute toxicity - Category 4, Oral . It is harmful if swallowed. The safety data sheet advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves are recommended when handling this compound .

properties

IUPAC Name

potassium;N-(hydroxymethyl)-N-methylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NOS2.K/c1-4(2-5)3(6)7;/h5H,2H2,1H3,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDESFMLRHRZCSV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CO)C(=S)[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6KNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042319
Record name Potassium N-hydroxymethyl-N-methyldithiocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium N-hydroxymethyl-N-methyldithiocarbamate

CAS RN

51026-28-9
Record name Bunema
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051026289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium N-hydroxymethyl-N-methyldithiocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium (hydroxymethyl)methyldithiocarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.729
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name POTASSIUM N-HYDROXYMETHYL-N-METHYLDITHIOCARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J17IZB5Q4I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium N-hydroxymethyl-N-methyldithiocarbamate
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Potassium N-hydroxymethyl-N-methyldithiocarbamate
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Potassium N-hydroxymethyl-N-methyldithiocarbamate
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Reactant of Route 6
Potassium N-hydroxymethyl-N-methyldithiocarbamate

Q & A

Q1: What are the primary applications of Bunema?

A1: Bunema, also known as Busan 40, is a chemical compound primarily studied for its nematicidal properties. Research indicates its potential for controlling various plant-parasitic nematodes in agricultural settings [, , , , ]. Additionally, Bunema has shown efficacy in controlling mold growth in insect rearing media [].

Q2: How effective is Bunema in controlling nematodes compared to other nematicides?

A2: The efficacy of Bunema in controlling nematodes appears to vary depending on the specific nematode species, application method, and environmental factors. Studies have shown mixed results, with some indicating moderate effectiveness and others suggesting limited control compared to alternative nematicides. For example, in controlling Meloidogyne incognita, Bunema was found less effective than methyl bromide + chloropicrin, DD-MENCS, and chloropicrin []. Similarly, in managing root-knot nematodes in organic soil, Bunema, along with phenamiphos and carbofuran, was reported as the least effective treatment compared to fumigants like Telone, D.D., or Vorlex and other granular nematicides like Oxamyl, aldicarb, and fosthietan [].

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